1,5-Dibromo-2,4-dinitrobenzene
Overview
Description
1,5-Dibromo-2,4-dinitrobenzene (DBDNB) is a type of dinitrobenzene compound, which is a group of organic compounds composed of two nitro groups attached to a benzene ring. DBDNB is a highly reactive and explosive compound and is used in a variety of applications, such as in the synthesis of explosives, as a reagent in organic synthesis, and as a catalyst in the production of polymers. DBDNB is also used in the laboratory for a variety of experiments, such as in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers.
Scientific Research Applications
Synthesis and Organic Transformations
1,5-Dibromo-2,4-dinitrobenzene is a significant compound in synthetic organic chemistry, serving as a precursor for various organic transformations. The regioselective bromination and subsequent reactions allow for the creation of diverse derivatives, highlighting its utility in accessing synthetically valuable 1,2-dibromobenzenes and related structures. This versatility underscores its importance in the synthesis of complex organic molecules and intermediates used in pharmaceuticals, organic dyes, and electroluminescent materials (Diemer, Leroux, & Colobert, 2011). The synthesis process typically achieves high yields and product purity, further exemplified by the efficient production of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water, achieving over 94% yield and 99% purity (Xuan et al., 2010).
Electrochemical Studies
The electrochemical behavior of dinitrobenzenes, including 1,5-Dibromo-2,4-dinitrobenzene, has been a subject of investigation due to its relevance in understanding redox processes. Studies utilizing cyclic voltammetry and in situ FT-IR spectroelectrochemistry reveal insights into the reduction mechanisms and the influence of proton donors in mixed media. These findings are critical for applications in electrochemistry and the development of sensing technologies (Tian & Jin, 2011).
Material Science and Polymer Chemistry
The compound's utility extends into materials science, particularly in the synthesis of polymers with specific functionalities. For instance, dinitrobenzene derivatives have been used as initiators in Atom Transfer Radical Polymerization (ATRP) for producing polymers with desirable properties for applications in electronics and materials engineering. This underscores the role of 1,5-Dibromo-2,4-dinitrobenzene and its derivatives in facilitating the development of novel materials with tailored properties (Cianga & Yagcı, 2001).
Sensing Applications
The compound's derivatives have been explored for use in sensing applications, particularly in the detection of explosive materials. The use of dendrimers containing 1,4-dinitrobenzene for the trace vapor detection of explosives via fluorescence quenching demonstrates the potential of such compounds in enhancing the sensitivity and specificity of chemical sensors (Richardson et al., 2009).
properties
IUPAC Name |
1,5-dibromo-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUWYMJSAPGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400905 | |
Record name | 1,5-dibromo-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-dinitrobenzene | |
CAS RN |
24239-82-5 | |
Record name | 1,5-dibromo-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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